1H,2H,3H-pyrrolo[2,3-b]quinoline

Medicinal Chemistry Drug Design ADME Property Prediction

1H,2H,3H-Pyrrolo[2,3-b]quinoline offers a unique dihydropyrrolo scaffold with a secondary amine for N-acylation, unlocking sub‑micromolar anticancer activity and P‑gp modulation. Its rigid, low‑TPSA core (24.9 Ų) enhances permeability for CNS and pain R&D. Ideal for SAR‑driven lead optimization beyond inert aromatic analogs. Purchase with confidence—verify purity and lot‑specific data upon request.

Molecular Formula C11H10N2
Molecular Weight 170.215
CAS No. 40041-77-8
Cat. No. B2672874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[2,3-b]quinoline
CAS40041-77-8
Molecular FormulaC11H10N2
Molecular Weight170.215
Structural Identifiers
SMILESC1CNC2=NC3=CC=CC=C3C=C21
InChIInChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13)
InChIKeyVRUALMKALWZMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H,2H,3H-Pyrrolo[2,3-b]quinoline (CAS 40041-77-8): A 2,3-Dihydro-pyrroloquinoline Scaffold for Targeted Derivative Synthesis and Biological Evaluation


1H,2H,3H-Pyrrolo[2,3-b]quinoline (2,3-dihydro-1H-pyrrolo[2,3-b]quinoline) is a partially saturated tricyclic heterocycle characterized by a quinoline ring fused to a pyrrolo moiety at the [2,3-b] position. Its structure is defined by the presence of a single hydrogen bond donor (pyrrolidine NH), two hydrogen bond acceptors (pyridine-like nitrogen of the quinoline), and a rigid fused ring system with zero rotatable bonds, resulting in a computed XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 24.9 Ų [1]. This scaffold serves as a versatile building block for medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents, as well as for studying multidrug resistance mechanisms [2][3][4][5].

Why In-Class Pyrroloquinoline Analogs Cannot Simply Be Interchanged with 1H,2H,3H-Pyrrolo[2,3-b]quinoline


Within the pyrroloquinoline class, even minor structural variations profoundly alter physicochemical and pharmacological profiles. The fully aromatic counterpart, 1H-pyrrolo[2,3-b]quinoline (CAS 268-91-7), possesses a different hydrogen bond acceptor count (1 vs. 2) and a larger TPSA (28.7 vs. 24.9 Ų) compared to the 2,3-dihydro derivative, which directly impacts solubility and permeability [1]. Furthermore, the saturation of the pyrrole ring in 1H,2H,3H-pyrrolo[2,3-b]quinoline introduces a secondary amine handle for N-acylation or N-alkylation, a critical derivatization step that is impossible on the fully aromatic core. This structural nuance is the basis for the distinct anticancer activity of N-acyl derivatives (e.g., sub-micromolar IC50 in DU-145 cells) versus the inert parent scaffold [2]. Similarly, regioisomeric shifts in the fusion pattern (e.g., pyrrolo[3,2-b]quinoline) or additional heteroatoms (e.g., pyrido[2,3-b]quinoline) lead to divergent biological target engagement, as seen with selective P-glycoprotein inhibition by specific dihydropyrrolo[2,3-b]quinolines but not by other quinoline-based scaffolds [3].

Quantitative Evidence for 1H,2H,3H-Pyrrolo[2,3-b]quinoline: Direct Comparator Analysis


Computed Physicochemical Property Differentiation vs. Fully Aromatic 1H-Pyrrolo[2,3-b]quinoline

1H,2H,3H-Pyrrolo[2,3-b]quinoline exhibits distinct computed physicochemical properties relative to its fully aromatic analog, 1H-pyrrolo[2,3-b]quinoline (CAS 268-91-7). Specifically, the 2,3-dihydro derivative has a higher molecular weight (170.21 vs. 168.19 g/mol), a slightly higher lipophilicity (XLogP3-AA: 2.5 vs. 2.4), an additional hydrogen bond acceptor (2 vs. 1), and a lower topological polar surface area (24.9 vs. 28.7 Ų) [1][2].

Medicinal Chemistry Drug Design ADME Property Prediction

Antiproliferative Activity of N-Acyl Derivatives in Prostate Cancer Cells vs. Parent Scaffold

While the parent 1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold is inactive, its N-acyl derivatives demonstrate potent antiproliferative activity against androgen-independent prostate cancer cells. In the DU-145 cell line, seven out of twelve exemplified N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolines showed IC50 values <20 µM, with three compounds exhibiting sub-micromolar potency (Example 1: IC50 = 0.114 µM; Example 2: IC50 = 0.183 µM; Example 3: IC50 = 0.613 µM) [1].

Oncology Prostate Cancer SAR Cell Proliferation Assay

Analgesic Potency Enhancement of 4-Alkoxy Derivatives Relative to Phenylbutazone

Derivatives of 1H,2H,3H-pyrrolo[2,3-b]quinoline, specifically 4-alkoxy-7-chloro-substituted analogs, exhibit significantly enhanced analgesic activity compared to the NSAID phenylbutazone. The hydrochloride salt of 4-methoxy-7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline demonstrated more than 2-fold greater analgesic potency than phenylbutazone in a murine model [1].

Analgesia Pain Management In Vivo Pharmacology

Selective P-Glycoprotein Inhibition by Dihydropyrrolo[2,3-b]quinolines vs. Multidrug Resistance Protein 1

Substituted dihydropyrrolo[2,3-b]quinolines, exemplified by PGP-4008 (N-{1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl}-2-phenylacetamide), act as selective inhibitors of P-glycoprotein (Pgp) without significantly modulating the activity of the related multidrug resistance-related protein 1 (MRP1). In cellular assays, these compounds inhibited Pgp-mediated drug efflux in NCI/ADR cells while showing no inhibition of MRP1-mediated resistance in MCF-7/VP cells [1].

Multidrug Resistance P-glycoprotein Cancer Pharmacology Transporter Selectivity

High-Value Research and Industrial Application Scenarios for 1H,2H,3H-Pyrrolo[2,3-b]quinoline


Medicinal Chemistry: Prostate Cancer Lead Optimization

Utilize 1H,2H,3H-pyrrolo[2,3-b]quinoline as a core scaffold for synthesizing N-acyl derivatives to target androgen-independent prostate cancer. Based on data showing sub-micromolar IC50 values (0.114 – 0.613 µM) for N-acyl analogs in DU-145 cells, this scaffold is ideal for systematic SAR exploration to improve potency and selectivity. Researchers should prioritize N-acylation with diverse alkyl, cycloalkyl, or aryl groups to optimize antiproliferative activity [1].

Pharmacology: Multidrug Resistance (MDR) Modulation Studies

Employ the dihydropyrrolo[2,3-b]quinoline scaffold to design selective P-glycoprotein (Pgp) inhibitors for combination therapy with chemotherapeutics like doxorubicin. PGP-4008, a derivative of this core, demonstrates in vivo efficacy in a syngeneic MDR solid tumor model without the systemic toxicity observed with cyclosporin A. This scaffold offers a pathway to develop MDR modulators with improved safety profiles due to its selectivity for Pgp over MRP1 [2].

Drug Discovery: Analgesic Agent Development

Leverage the 4-position of the 1H,2H,3H-pyrrolo[2,3-b]quinoline core for introducing alkoxy substituents to generate novel analgesic compounds. The demonstrated >2-fold potency advantage of 4-methoxy-7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline hydrochloride over phenylbutazone in murine models validates this scaffold as a viable starting point for developing non-opioid pain therapeutics [3].

Chemical Biology: Anti-inflammatory Target Validation

Use 1H,2H,3H-pyrrolo[2,3-b]quinoline as a template for creating diverse chemical probes to investigate inflammatory pathways. The established anti-inflammatory properties of 2,3-dihydropyrrolo[2,3-b]quinoline derivatives [4] support the use of this scaffold in target identification and validation studies, particularly in models of arthritis and other inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,2H,3H-pyrrolo[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.